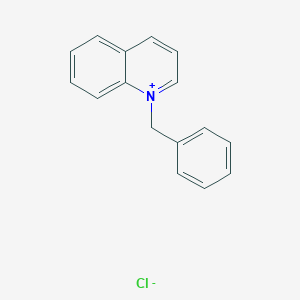
リン酸鉄リチウム
説明
Lithium iron phosphate (LiFePO4), a member of the lithium metal phosphate family, has emerged as a significant cathode material for lithium-ion batteries. It is renowned for its stability, safety, and long cycle life, making it a prime candidate for large format applications such as electric and hybrid electric vehicles . The material's intrinsic thermal stability and continual performance improvements have accelerated its adoption in the industry .
Synthesis Analysis
Several synthesis methods have been developed to optimize the properties of LiFePO4. A low-cost aqueous precipitation technique has been employed to create phase pure, homogeneous, and well-crystallized LiFePO4 by co-precipitating an Fe(II) precursor and subsequent heat treatment in nitrogen . Hydrothermal methods have also been successful, with LiFePO4 being synthesized in a glucose solution, leading to carbon-coated particles that exhibit excellent electrochemical performance . Additionally, spray-pyrolysis followed by sintering has been used to synthesize Mg-doped LiFePO4, which significantly improves electronic conductivity . Supercritical hydrothermal synthesis has been highlighted as a potential industrial-scale method due to its ability to control key parameters like temperature and pressure .
Molecular Structure Analysis
The molecular structure of LiFePO4 has been extensively studied. It is known to crystallize in the olivine structure, which is conducive to the stability and electrochemical performance of the material . The FTIR spectroscopy has been used to probe the local environment in LiFePO4, distinguishing between different phases and types of cationic environments . The structure of novel lithium iron phosphates like LiFe2P3O10 has been determined, showing that it crystallizes in the monoclinic system .
Chemical Reactions Analysis
LiFePO4 undergoes electrochemical reactions during battery operation. The material's electrochemical properties have been systematically measured, showing that Mg-doping can drastically improve its performance . The electrochemical oxidation of lithium iron thio-phosphate, a related material, has shown a potential plateau at around 3.0 V, which is the highest among the sulfides examined .
Physical and Chemical Properties Analysis
The physical and electrochemical properties of LiFePO4 are influenced by the synthesis method. For instance, the sol-gel method has been used to create a porous structure with a carbon layer, which enhances the electrochemical performance . The hydrothermal synthesis of LiFePO4 has resulted in crystalline material with no impurities, which is comparable to those formed by conventional high-temperature synthesis . The electrochemical performance of LiFePO4 has been enhanced by in situ carbon coating, leading to high discharge capacities and excellent cycling stability .
科学的研究の応用
LiFePO4 LiFePO_4 LiFePO4
, は、科学研究におけるさまざまな用途を持つ有望な材料です。以下は、さまざまな分野におけるその独自の用途を包括的に分析したものです。電気自動車用動力電池
LFPは、電気自動車(EV)用のリチウムイオン電池のカソード材料として広く使用されています。その人気は、自動車業界にとって重要な、優れたエネルギー密度、速度性能、サイクル寿命に起因しています。 LFP電池は、他のリチウム系電池に比べて費用対効果が高く、安全な代替手段を提供するため、カーボンピークとカーボンニュートラルの「二重炭素」要件に最適です .
グリッド規模のエネルギー貯蔵
LFPの安定性と安全性により、大規模なエネルギー貯蔵ソリューションに適しています。 グリッド貯蔵システムで、負荷のバランスを取り、余剰エネルギーを貯蔵し、太陽光発電や風力発電などの再生可能エネルギー源の信頼性を向上させるために、ますます使用されています .
電動工具
LFP電池は、長サイクル寿命と安定性のために電動工具で好まれています。 時間とともに大幅な劣化を起こすことなく、さまざまな電動工具に必要な高放電率に対応でき、安定した電力出力を提供します .
太陽光発電設備
太陽光発電システムでは、LFP電池はピーク日照時間の間に発生したエネルギーを貯蔵するために使用されます。 この貯蔵されたエネルギーは、日照がないときに使用でき、安定した電力供給を確保し、太陽光発電設備の効率を向上させます .
ポータブル電子機器
他のリチウム系電池ほど一般的ではありませんが、LFPは、エネルギー密度よりも安全性と長い電池寿命を優先する一部のポータブル電子機器で使用されています。 その熱安定性により、過熱や火災のリスクが軽減されます .
医療機器
LFP電池の信頼性と安全性は、特に長期間にわたって安定した電力供給を必要とする医療機器に適しています。 熱暴走のリスクが低いため、患者の安全が確保されます .
航空宇宙用途
LFPの安全性は、電池の故障が深刻な結果をもたらす可能性のある航空宇宙用途に役立ちます。 その安定した化学は、航空宇宙環境の極端な条件に耐えることができます .
海洋機器
海洋用途では、LFP電池は、特に海水環境での火災や爆発のリスクが低いことから、使用されています。 また、長寿命で、深放電サイクルに耐えられることから選ばれています .
作用機序
Target of Action
Lithium Iron Phosphate (LiFePO4), also known as LFP, is an inorganic compound primarily used as a component in lithium iron phosphate batteries . The primary targets of LiFePO4 are the cathode and anode in a battery, where it facilitates the movement of lithium ions during the charging and discharging process .
Mode of Action
The operation of a LiFePO4 battery involves the movement of lithium ions between the cathode and the anode during the charging and discharging process . This movement allows the battery to efficiently store and release electrical energy . During discharge, lithium ions move from the anode to the cathode through the electrolyte, while electrons flow through the external circuit, creating an electrical current . At the cathode, the lithium ions react with the LiFePO4 material, releasing electrons and forming Li3PO4 .
Biochemical Pathways
The biochemical pathways of LiFePO4 involve the diffusion of lithium ions in the crystal lattices of LiFePO4 . Surface decoration, nanocrystallization, and lattice substitution (doping) are modification approaches widely employed to promote the conductivity of electrons and the diffusion of lithium ions in the crystal lattices of LiFePO4 .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiFePO4, we can consider its analogous process in terms of its Absorption, Distribution, Metabolism, and Excretion (ADME) within a battery system. The “absorption” and “distribution” occur when lithium ions move from the anode to the cathode during the discharging process . The “metabolism” happens when lithium ions react with the LiFePO4 material at the cathode . The “excretion” is analogous to the charging process, where lithium ions move from the cathode back to the anode .
Result of Action
The result of LiFePO4’s action is the efficient storage and release of electrical energy in a battery system . This allows for longer usage times, reducing the need for frequent recharging and keeping devices powered for longer .
Action Environment
The action of LiFePO4 can be influenced by various environmental factors. For instance, the ordering of LFP and the carbon additive particles facilitates the formation of evenly distributed pores owing to their distinct magnetic properties, which significantly decreases the ionic resistance of the LFP electrode . This modulation of pores and active materials enhances the lithium-ion conduction in the magnetically ordered LFP electrode . Furthermore, the environmental impact of LiFePO4 batteries has been studied, showing that electricity consumption during the manufacture and installation process is the greatest contributor to climate change .
将来の方向性
The demand for LFP batteries is expected to grow due to their low cost, high safety, and long cycle life . Research is ongoing to improve the comprehensive performance of LFP cathode materials . There is also interest in developing low-carbon, cost-effective lithium extraction techniques and cathode material regeneration processes .
特性
IUPAC Name |
lithium;iron(2+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKBWJHTRAYNV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]P(=O)([O-])[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeLiO4P | |
| Record name | Lithium iron phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_iron_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571409 | |
| Record name | Iron(2+) lithium phosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15365-14-7 | |
| Record name | Phosphoric acid, iron(2+) lithium salt (1:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015365147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, iron(2+) lithium salt (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(2+) lithium phosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, iron(2+) lithium salt (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



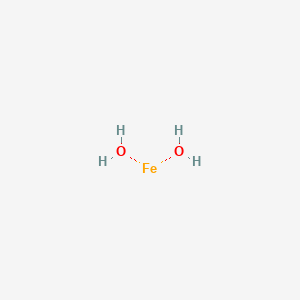

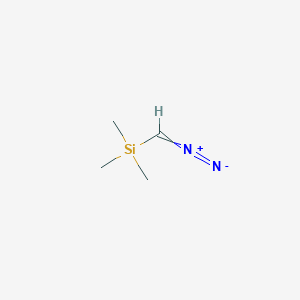

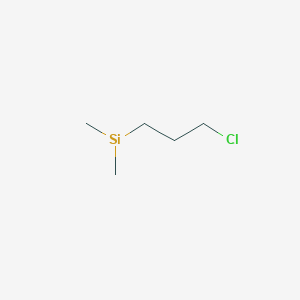

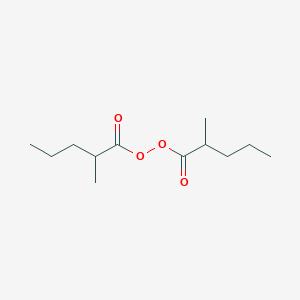
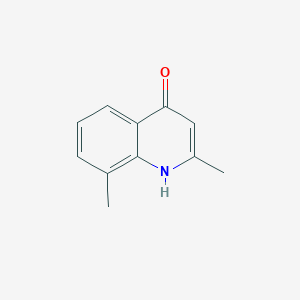
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)

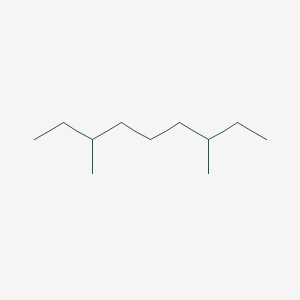
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
